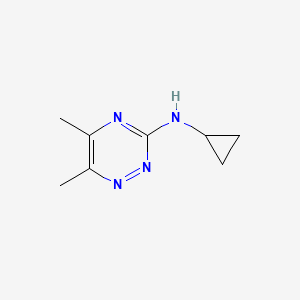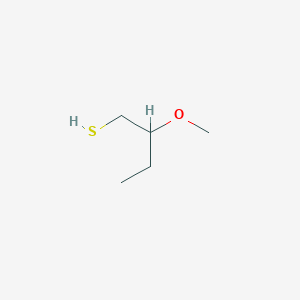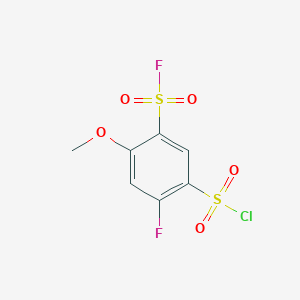
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride is a complex organic compound that features both chlorosulfonyl and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the chlorosulfonyl group through a sulfonation reaction, followed by fluorination and methoxylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-pressure reactors can enhance the efficiency of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The chlorosulfonyl group can react with alkenes or alkynes to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines, alcohols, and thiols. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are also frequently employed. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of protein function and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride exerts its effects involves the reactivity of its functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or modification of protein function. The chlorosulfonyl group can also participate in similar reactions, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: These compounds share the sulfonyl functional group but differ in their reactivity and applications.
Fluorosulfonyl Compounds: These compounds have similar reactivity due to the presence of the sulfonyl fluoride group.
Methoxybenzenes: These compounds share the methoxy group but differ in their overall structure and reactivity.
Uniqueness
5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for a wide range of applications in synthetic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C7H5ClF2O5S2 |
|---|---|
Molecular Weight |
306.7 g/mol |
IUPAC Name |
5-chlorosulfonyl-4-fluoro-2-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5ClF2O5S2/c1-15-5-2-4(9)6(16(8,11)12)3-7(5)17(10,13)14/h2-3H,1H3 |
InChI Key |
PVJOASFPVYMXDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)F)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylpropyl)[(3-nitrophenyl)methyl]amine](/img/structure/B13277555.png)



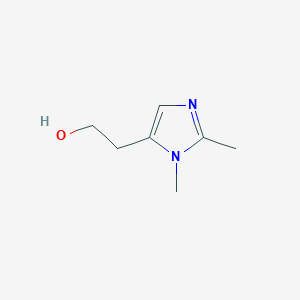
![2-Propylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13277572.png)

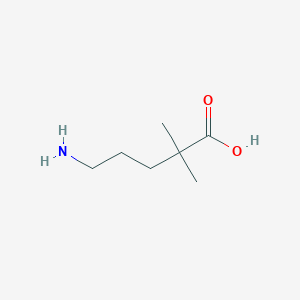
![3-{Bicyclo[4.1.0]heptan-7-yl}propanoic acid](/img/structure/B13277587.png)
![3-Amino-2-[(2-chlorophenyl)methyl]propanamide](/img/structure/B13277594.png)
